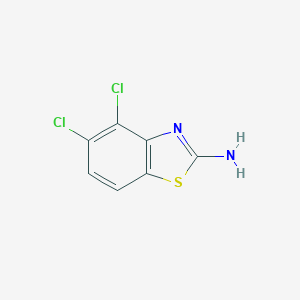

2-Amino-4,5-dichlorobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOFXJZIUQGHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349883 | |

| Record name | 2-amino-4,5-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-71-4 | |

| Record name | 2-amino-4,5-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-4,5-dichlorobenzothiazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis and characterization of 2-Amino-4,5-dichlorobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide presents a proposed synthetic pathway based on established methodologies for analogous 2-aminobenzothiazoles. It includes detailed, step-by-step experimental protocols for its synthesis and subsequent characterization by modern analytical techniques. All quantitative and qualitative data are systematically presented, and key workflows are visualized to aid in experimental design and execution.

Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The substitution pattern on the benzene ring of the benzothiazole nucleus plays a crucial role in modulating the pharmacological profile of these molecules. Halogenated derivatives, in particular, are of significant interest as they can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.

This guide focuses on 2-Amino-4,5-dichlorobenzothiazole, a specific dichlorinated derivative. A proposed synthetic route starting from 3,4-dichloroaniline is detailed, employing a classical cyclization reaction. Furthermore, this document outlines the full suite of analytical techniques required to confirm the identity, purity, and structure of the final compound.

Proposed Synthesis of 2-Amino-4,5-dichlorobenzothiazole

The most common and effective method for synthesizing 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine or sulfuryl chloride.[1][4] The proposed synthesis for 2-Amino-4,5-dichlorobenzothiazole follows this established chemical route, starting from 3,4-dichloroaniline.

The reaction proceeds via an in-situ formation of a thiourea derivative from the aniline, which then undergoes oxidative cyclization to form the benzothiazole ring.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2-Amino-4,5-dichlorobenzothiazole.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar halogenated 2-aminobenzothiazoles.[1][5]

3.1. Materials and Reagents:

-

3,4-Dichloroaniline

-

Sodium thiocyanate (NaSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating and cooling capabilities

-

Ice bath

3.2. Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (0.1 mol) and sodium thiocyanate (0.22 mol) in glacial acetic acid (200 mL).

-

Bromination: Cool the stirred mixture in an ice-salt bath to 0-5 °C. Prepare a solution of bromine (0.1 mol) in 50 mL of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 60-90 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. Stir for 30 minutes.

-

Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

-

Drying: Dry the purified white or off-white solid product in a vacuum oven at 60 °C to a constant weight.

Characterization of 2-Amino-4,5-dichlorobenzothiazole

Upon successful synthesis, the identity, purity, and structure of the product must be confirmed using standard analytical techniques.

Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for 2-Amino-4,5-dichlorobenzothiazole.

| Property / Technique | Expected Data / Observation |

| Molecular Formula | C₇H₄Cl₂N₂S |

| Molecular Weight | 219.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 210-230 °C (based on related isomers)[1] |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.8-8.2 (s, 2H, -NH₂), δ ~7.4 (d, 1H, Ar-H), δ ~7.2 (d, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks in the aromatic region (δ 110-150 ppm) and for the C=N carbon (δ >160 ppm) |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1630 (N-H bend), ~1550 (C=N stretch), ~800-750 (C-Cl stretch) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ at ~220.96, showing a characteristic isotopic pattern for two chlorine atoms |

Analytical Characterization Workflow

Caption: Logical workflow for the characterization of synthesized compounds.

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the aromatic proton arrangement and the presence of the amine group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to N-H, C=N, and C-Cl bonds to confirm the presence of key functional groups.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).[6][7]

-

Identify the molecular ion peak [M+H]⁺ and verify that its mass and isotopic distribution pattern match the calculated values for C₇H₄Cl₂N₂S.

-

Biological Context and Potential Applications

Role as a Pharmacophore in Drug Discovery

Caption: Role of the 2-aminobenzothiazole scaffold in targeting biological pathways.

This diagram illustrates how the core structure can be modified to interact with various biological targets, leading to a range of therapeutic activities.[2][3] The specific dichlorination at the 4- and 5-positions of the title compound offers a unique substitution pattern for exploration in structure-activity relationship (SAR) studies.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dichlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dichlorobenzothiazole is a halogenated heterocyclic compound belonging to the versatile class of 2-aminobenzothiazoles. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a summary of the available physicochemical data for 2-Amino-4,5-dichlorobenzothiazole and its closely related analogs. It also outlines a plausible synthetic route and general analytical methodologies for its characterization. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for this class of compounds.

Physicochemical Properties

Direct experimental data for 2-Amino-4,5-dichlorobenzothiazole is limited in publicly available literature. However, by examining the properties of structurally similar compounds, we can infer its likely physicochemical characteristics. The following table summarizes the available and estimated data for 2-Amino-4,5-dichlorobenzothiazole and compares it with its mono- and di-chloro analogs.

| Property | 2-Amino-4,5-dichlorobenzothiazole (Target Compound) | 2-Amino-4-chlorobenzothiazole[1][2][3][4] | 2-Amino-6-chlorobenzothiazole | 2-Amino-4,7-dichlorobenzothiazole |

| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₅ClN₂S | C₇H₅ClN₂S | C₇H₄Cl₂N₂S |

| Molecular Weight | 219.09 g/mol | 184.65 g/mol [3][4] | 184.65 g/mol | 219.09 g/mol |

| Melting Point (°C) | Data not available | 202 - 207[2] | 199 - 201 | 228 - 230[5] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol and DMSO. | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

| logP | Data not available | 2.7 (Computed)[3] | Data not available | Data not available |

| Appearance | Likely a crystalline solid | White to amber powder/crystal[2] | Data not available | White solid[5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely precursor for the synthesis of 2-Amino-4,5-dichlorobenzothiazole is 3,4-dichloroaniline. The synthesis would likely proceed via the following steps:

-

Thiocyanation of 3,4-dichloroaniline: Reaction of 3,4-dichloroaniline with an alkali metal thiocyanate (e.g., potassium thiocyanate) in the presence of a halogenating agent like bromine in a suitable solvent such as acetic acid. This would form an intermediate N-(3,4-dichlorophenyl)thiourea.

-

Cyclization: The intermediate thiourea would then undergo intramolecular cyclization to form the 2-aminobenzothiazole ring system. This cyclization can often be promoted by the reaction conditions of the initial thiocyanation or by subsequent treatment with an oxidizing agent.

A general experimental protocol based on the synthesis of other 2-aminobenzothiazoles is as follows:

-

Dissolve 3,4-dichloroaniline in a suitable solvent like glacial acetic acid.

-

Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 2-Amino-4,5-dichlorobenzothiazole.

Visualizing the Synthetic Workflow:

Caption: Proposed synthesis workflow for 2-Amino-4,5-dichlorobenzothiazole.

Analytical Characterization

The characterization of the synthesized 2-Amino-4,5-dichlorobenzothiazole would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the benzothiazole ring and the protons of the amino group. The splitting patterns and chemical shifts would confirm the substitution pattern.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the carbon of the thiazole ring, and the carbon bearing the amino group.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-Cl stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): Would be employed to determine the purity of the synthesized compound.

General Analytical Workflow:

Caption: General analytical workflow for the characterization of 2-Amino-4,5-dichlorobenzothiazole.

Potential Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for 2-Amino-4,5-dichlorobenzothiazole have not been reported, the 2-aminobenzothiazole scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antibacterial, and antifungal effects. Many of these activities are attributed to the ability of the benzothiazole ring system to interact with various biological targets, such as enzymes and receptors.

For instance, many 2-aminobenzothiazole derivatives have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a hypothetical mechanism by which a 2-aminobenzothiazole derivative could inhibit a protein kinase, leading to the downstream blockade of a signaling pathway involved in cell proliferation.

Caption: Hypothetical kinase inhibition pathway by 2-Amino-4,5-dichlorobenzothiazole.

Conclusion

2-Amino-4,5-dichlorobenzothiazole represents an intriguing yet under-characterized molecule within the pharmacologically significant 2-aminobenzothiazole family. While direct experimental data on its physicochemical properties and biological activity are scarce, this guide provides a framework for its synthesis, analysis, and potential therapeutic applications based on the well-established chemistry and biology of its structural analogs. Further research is warranted to fully elucidate the properties of this compound and to explore its potential as a lead structure in drug discovery programs.

References

- 1. 2-Amino-4-chlorobenzothiazole|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基-4-氯苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-4,5-dichlorobenzothiazole and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data of Dichlorinated 2-Aminobenzothiazole Isomers

While specific data for 2-Amino-4,5-dichlorobenzothiazole is unavailable, the properties of the known 4,6- and 5,6-dichloro isomers are summarized below for comparative reference.

| Property | 2-Amino-4,6-dichlorobenzothiazole | 2-Amino-5,6-dichlorobenzothiazole |

| CAS Number | 16582-59-5 | 24072-75-1[1][2][3] |

| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₄Cl₂N₂S[1] |

| Molecular Weight | 219.1 g/mol | 219.09 g/mol [1] |

| Appearance | - | White solid or powder[4] |

| Melting Point | - | 218-219 °C[4] |

Synthesis of Dichlorinated 2-Aminobenzothiazoles: A General Experimental Protocol

The synthesis of 2-aminobenzothiazole derivatives often proceeds via the cyclization of a substituted aniline. For dichlorinated analogs, the corresponding dichloroaniline is a common starting material. The following is a generalized protocol based on established methods for related compounds.

Reaction: Synthesis of 2-amino-dichlorobenzothiazole from dichloroaniline.

Materials:

-

Dichloroaniline (e.g., 3,4-dichloroaniline for the 5,6-dichloro isomer)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

Procedure:

-

Dissolve the dichloroaniline starting material in glacial acetic acid in a suitable reaction vessel.

-

Add potassium thiocyanate or ammonium thiocyanate to the solution and stir until a homogenous mixture is achieved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Heat the mixture at a reflux temperature for a specified duration to facilitate cyclization.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-dichlorobenzothiazole.

Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific isomers.

Biological Activity and Signaling Pathways

Derivatives of 2-aminobenzothiazole are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities.[5] This scaffold is a key component in numerous compounds with therapeutic potential.

Anticancer Activity: Many 2-aminobenzothiazole derivatives have been investigated for their potential as anticancer agents.[6] These compounds can exert their effects by targeting various molecular pathways involved in cancer progression.[6] One of the significant signaling pathways implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8] Inhibition of key kinases within this pathway by 2-aminobenzothiazole derivatives can lead to the suppression of tumor growth.[6]

Antimicrobial and Other Activities: Beyond cancer, this class of compounds has shown promise in other therapeutic areas. Various derivatives have been synthesized and evaluated for their antibacterial, antifungal, anti-inflammatory, and antiviral properties.[9][10] The specific biological activity is often modulated by the nature and position of substituents on the benzothiazole ring.

Visualized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of dichlorinated 2-aminobenzothiazoles.

Caption: Generalized Synthesis Workflow for Dichlorinated 2-Aminobenzothiazoles.

References

- 1. scbt.com [scbt.com]

- 2. shubhamspecialty.com [shubhamspecialty.com]

- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 4. echemi.com [echemi.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajesm.in [iajesm.in]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Spectroscopic Analysis of 2-Amino-4,5-dichlorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-4,5-dichlorobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a structured summary of expected spectroscopic data based on the analysis of closely related analogs.

Introduction

2-Amino-4,5-dichlorobenzothiazole is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in a wide array of biologically active compounds. The precise substitution pattern, in this case, the amino group at the 2-position and chlorine atoms at the 4- and 5-positions of the benzene ring, significantly influences its chemical properties and potential applications. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic and steric properties of the molecule.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.8 | Doublet, Doublet |

| -NH₂ | 5.0 - 7.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N | 165 - 175 |

| Aromatic C-Cl | 120 - 135 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-S | 140 - 155 |

| Aromatic C-N | 145 - 160 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Broad |

| C=N Stretch (Thiazole) | 1620 - 1660 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

| C-S Stretch | 600 - 800 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z Ratio |

| [M]⁺ | ~218, 220, 222 (isotopic pattern for 2 Cl) |

| [M+H]⁺ | ~219, 221, 223 (isotopic pattern for 2 Cl) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4,5-dichlorobenzothiazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the solid sample using the potassium bromide (KBr) pellet method. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture in a hydraulic press to form a transparent pellet.

-

Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Data Acquisition: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]⁺) will provide the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of 2-Amino-4,5-dichlorobenzothiazole.

2-Amino-4,5-dichlorobenzothiazole: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

A definitive quantitative solubility profile for 2-Amino-4,5-dichlorobenzothiazole in various solvents is not currently documented in publicly accessible literature. A safety data sheet for the compound explicitly states "no data available" for solubility.[1] However, by examining the solubility of structurally similar benzothiazole derivatives, a qualitative and inferred solubility profile can be established.

Inferred Solubility Characteristics

Based on data from related compounds, 2-Amino-4,5-dichlorobenzothiazole is anticipated to exhibit poor aqueous solubility and better solubility in certain organic solvents. The presence of two chlorine atoms on the benzene ring is likely to increase its lipophilicity compared to unsubstituted 2-aminobenzothiazole.

Table 1: Solubility Data of 2-Aminobenzothiazole Analogues

| Compound | Solvent | Solubility | Reference |

| 2-Amino-4-chlorobenzothiazole | Dichloroethane | Soluble | iChemical |

| 2-Amino-4-chlorobenzothiazole | Water | Insoluble | iChemical |

| 2-Aminobenzothiazole | Water | Very slightly soluble | [1] |

| 2-Aminobenzothiazole | Alcohol | Freely soluble | [1] |

| 2-Aminobenzothiazole | Chloroform | Freely soluble | [1] |

| 2-Aminobenzothiazole | Diethyl ether | Freely soluble | [1] |

| 2-Amino-4-methylbenzothiazole | Water | < 1 mg/mL at 75 °F | [2] |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of 2-Amino-4,5-dichlorobenzothiazole, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal shake-flask method.

Objective: To determine the equilibrium solubility of 2-Amino-4,5-dichlorobenzothiazole in various solvents at a controlled temperature.

Materials:

-

2-Amino-4,5-dichlorobenzothiazole (analytical grade)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-4,5-dichlorobenzothiazole to several vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid.

-

-

Quantification (HPLC Method):

-

Prepare a series of standard solutions of 2-Amino-4,5-dichlorobenzothiazole of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant from the saturated solution into the HPLC.

-

Determine the concentration of 2-Amino-4,5-dichlorobenzothiazole in the supernatant by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility based on the determined concentration and any dilution factors used. Express the solubility in units such as mg/mL or µg/mL.

-

Caption: Experimental workflow for determining the solubility of a compound.

Stability Profile

Studies on other 2-aminobenzothiazole derivatives have indicated potential metabolic instability, which is a key consideration in drug development.[4] Furthermore, research on 2-aminobenzothiazole has explored its photodegradation and biodegradation pathways, suggesting that these are relevant degradation routes to consider for its dichlorinated analogue.[5]

Forced Degradation Studies (Stress Testing)

To comprehensively evaluate the stability of 2-Amino-4,5-dichlorobenzothiazole, forced degradation studies under various stress conditions are essential. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][6][7][8]

Objective: To assess the intrinsic stability of 2-Amino-4,5-dichlorobenzothiazole under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

2-Amino-4,5-dichlorobenzothiazole

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (for hydrolysis)

-

Hydrogen peroxide (H₂O₂) (for oxidation)

-

Photostability chamber with controlled light and UV exposure

-

Oven with temperature control

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to monitor for degradation.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature.

-

Analyze samples at different time intervals to assess degradation.

-

-

Photostability:

-

Expose solid powder and a solution of the compound to a controlled light source (e.g., ICH option 1 or 2) in a photostability chamber.

-

Include a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples by HPLC.

-

-

Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

-

Analyze samples at various time points to determine the extent of thermal degradation.

-

Data Analysis:

-

Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Calculate the percentage of degradation at each time point and under each stress condition.

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Caption: A workflow for conducting forced degradation studies.

Potential Degradation Pathways

While the specific degradation products of 2-Amino-4,5-dichlorobenzothiazole have not been reported, insights can be drawn from related structures. For instance, the photodegradation of 2-aminobenzothiazole can involve hydroxylation of the aromatic ring.[5] Given the presence of chlorine atoms, dehalogenation could also be a potential degradation pathway under certain conditions. Thermal decomposition is expected to lead to the fragmentation of the molecule, producing smaller, volatile compounds including NOx, SOx, and halogenated species.[3]

Caption: Hypothetical degradation pathways for 2-Amino-4,5-dichlorobenzothiazole.

Conclusion

This technical guide consolidates the currently available information regarding the solubility and stability of 2-Amino-4,5-dichlorobenzothiazole. Although direct quantitative data is lacking, a qualitative understanding can be inferred from its structural analogues. For drug development purposes, it is imperative that the experimental protocols outlined in this guide are performed to generate robust and reliable data. The provided workflows and diagrams offer a structured approach to these investigations, which are fundamental to the successful characterization and formulation of this and other novel chemical entities.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. echemi.com [echemi.com]

- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-4,5-dichlorobenzothiazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of 2-aminobenzothiazole derivatives, with a focus on di-chloro substituted compounds like 2-Amino-4,5-dichlorobenzothiazole. Due to the limited availability of specific crystallographic data for the 4,5-dichloro isomer, this document presents a detailed analysis of the closely related compound, 2-amino-6-chlorobenzothiazole, as a representative example. This information is crucial for understanding the structure-activity relationships of this class of compounds, which are significant in medicinal chemistry.

Introduction

2-Aminobenzothiazoles are a class of heterocyclic compounds that form the core structure of various pharmacologically active molecules.[1] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the benzothiazole ring, particularly with halogens, can significantly influence their biological efficacy. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rational drug design and development.

Physicochemical Properties

While specific experimental data for 2-Amino-4,5-dichlorobenzothiazole is scarce, the general properties can be inferred from related structures.

| Property | Value (2-Amino-4-chlorobenzothiazole) |

| Molecular Formula | C₇H₅ClN₂S |

| Molecular Weight | 184.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 203-205 °C |

| CAS Number | 19952-47-7 |

Data for 2-Amino-4-chlorobenzothiazole, a closely related compound.[2]

Synthesis and Crystallization

Synthesis of 2-Aminobenzothiazole Derivatives:

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[3]

General Synthetic Protocol:

-

A substituted aniline is dissolved in a suitable solvent, such as glacial acetic acid.

-

Potassium or ammonium thiocyanate is added to the solution.

-

The mixture is cooled, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature.

-

The reaction is stirred for several hours at room temperature.

-

The product is isolated by filtration and can be purified by recrystallization from an appropriate solvent like ethanol to yield crystalline 2-aminobenzothiazole.[3]

Crystallization for X-ray Diffraction:

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

General Crystallization Protocol:

-

A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate-hexane) at an elevated temperature.[4]

-

The solution is filtered while hot to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered single crystals.[4]

-

Alternatively, slow evaporation of the solvent from the saturated solution at a constant temperature can also yield high-quality crystals.[4]

-

The resulting crystals are carefully harvested for analysis.

Crystal Structure Analysis of 2-Amino-6-chlorobenzothiazole

As a representative example, the crystallographic data for 2-amino-6-chlorobenzothiazole is presented below. This data provides insight into the typical structural features of chlorinated 2-aminobenzothiazoles.

Table 1: Crystal Data and Structure Refinement for 2-amino-6-chlorobenzothiazole [5]

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂S |

| Molecular Weight | 184.65 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 7.371(2) |

| b (Å) | 12.015(4) |

| c (Å) | 17.200(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1523.5(9) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.608 |

Table 2: Selected Bond Lengths and Angles

Specific bond lengths and angles for 2-amino-6-chlorobenzothiazole are not available in the provided search results. This table is a placeholder for where such data would be presented.

| Bond/Angle | Length (Å) / Angle (°) |

| C-Cl | Data not available |

| C-S | Data not available |

| C-N | Data not available |

| S-C-N | Data not available |

| Cl-C-C | Data not available |

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure using single-crystal X-ray diffraction involves a series of steps from data collection to structure solution and refinement.[6]

Experimental Workflow:

Caption: Experimental workflow for single-crystal X-ray structure analysis.

Detailed Methodologies:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The intensities of the reflections are integrated and scaled.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as the Patterson or direct methods.

-

Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Biological Significance and Signaling Pathways

While a specific signaling pathway for 2-Amino-4,5-dichlorobenzothiazole is not well-defined, 2-aminobenzothiazole derivatives have been investigated for their potential to interact with various biological targets. For instance, some derivatives have shown inhibitory activity against certain kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.

The general mechanism could involve the inhibition of a protein kinase, which in turn blocks a downstream signaling cascade responsible for cell proliferation or survival.

Caption: Hypothetical signaling pathway inhibition by a 2-aminobenzothiazole derivative.

Conclusion

References

- 1. facm.ucl.ac.be [facm.ucl.ac.be]

- 2. 2-アミノ-4-クロロベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Quantum Chemical Analysis of 2-Amino-4,5-dichlorobenzothiazole: A Technical Guide

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The targeted compound, 2-Amino-4,5-dichlorobenzothiazole, possesses a unique substitution pattern that is of significant interest for modulating its electronic and, consequently, biological properties. Quantum chemical calculations serve as a powerful predictive tool in understanding the molecular structure, reactivity, and spectroscopic characteristics of such novel compounds, thereby guiding their potential applications in drug development.[3]

This technical guide provides a robust protocol for the in-silico analysis of 2-Amino-4,5-dichlorobenzothiazole using Density Functional Theory (DFT), supplemented by methodologies for experimental validation.

Computational Methodology

Geometry Optimization

The initial step involves the optimization of the molecular geometry of 2-Amino-4,5-dichlorobenzothiazole. This is crucial for obtaining a stable conformer at a minimum energy state. All quantum chemical calculations would be performed using the Gaussian 09 software package.[4] The optimization is best conducted using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5] This functional is widely recognized for its accuracy in describing the electronic structure of organic molecules.[4][6] A comprehensive basis set, such as 6-311++G(d,p), should be employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.[4][7] The optimized structure is confirmed to be at a true energy minimum by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8] The calculated harmonic frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.[4]

Electronic Properties

The electronic properties of the molecule are elucidated through the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energies of these orbitals and their gap (ΔE = ELUMO - EHOMO) are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions.[9] Global reactivity descriptors such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies.[9]

Spectroscopic Predictions

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the 1H and 13C NMR chemical shifts, which are then compared with experimental spectra for structural validation.[4][8]

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for ease of comparison and interpretation.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) (Representative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-N3 | 1.315 | C2-N3-C4 | 110.2 |

| C4-S5 | 1.760 | N3-C4-S5 | 115.8 |

| C4-C9 | 1.401 | C4-S5-C6 | 90.1 |

| C6-C7 | 1.388 | S5-C6-C7 | 125.3 |

| C7-Cl10 | 1.745 | C6-C7-Cl10 | 119.8 |

| C8-Cl11 | 1.743 | C7-C8-Cl11 | 120.1 |

| C2-N12 | 1.365 | H13-N12-H14 | 118.9 |

Table 2: Calculated Vibrational Frequencies and Assignments (Representative Data for Key Modes)

| Wavenumber (cm-1) (Scaled) | Assignment |

| 3450 | N-H asymmetric stretching |

| 3355 | N-H symmetric stretching |

| 1630 | NH2 scissoring |

| 1580 | C=N stretching |

| 1450 | Aromatic C=C stretching |

| 820 | C-Cl stretching |

| 750 | C-S stretching |

Table 3: Frontier Molecular Orbital and Global Reactivity Descriptors (Representative Data)

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (IP) | 6.25 |

| Electron Affinity (EA) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Global Electrophilicity Index (ω) | 3.79 |

Experimental Protocols

Experimental validation is essential to confirm the accuracy of the computational predictions.

Synthesis and Characterization

2-Amino-4,5-dichlorobenzothiazole would be synthesized via an appropriate synthetic route, likely involving the reaction of a substituted aniline with a thiocyanating agent. The synthesized compound's purity would be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure elucidated using:

-

FT-IR Spectroscopy: To record the vibrational spectrum of the solid sample and compare the positions of the characteristic absorption bands with the scaled theoretical frequencies.

-

UV-Vis Spectroscopy: To measure the electronic absorption spectrum in a suitable solvent and correlate the absorption maxima (λmax) with the predicted electronic transitions from TD-DFT calculations.

-

NMR Spectroscopy: To obtain the 1H and 13C NMR spectra and compare the chemical shifts with the values calculated using the GIAO method.

Visualization of Computational Workflow

A logical workflow is critical for ensuring a systematic and reproducible computational study. The following diagram illustrates the key stages of the quantum chemical analysis.

Caption: Workflow for quantum chemical analysis and experimental validation.

Conclusion

This technical guide outlines a comprehensive approach for the quantum chemical investigation of 2-Amino-4,5-dichlorobenzothiazole. By integrating DFT calculations for geometry optimization, vibrational analysis, and electronic property prediction with experimental validation through spectroscopic techniques, a thorough understanding of the molecule's physicochemical characteristics can be achieved. Such a detailed analysis is invaluable for researchers and scientists in the field of drug development, providing a solid foundation for further studies into the biological activity and potential therapeutic applications of this and related benzothiazole derivatives.

References

- 1. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]

- 2. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† [arxiv.org]

- 6. dft.uci.edu [dft.uci.edu]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. researchgate.net [researchgate.net]

- 9. lupinepublishers.com [lupinepublishers.com]

Potential Biological Activities of 2-Amino-4,5-dichlorobenzothiazole Derivatives: A Technical Guide

Introduction: The benzothiazole scaffold, a bicyclic heterocyclic system containing fused benzene and thiazole rings, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties.[1][2] Among these, the 2-aminobenzothiazole core is a particularly versatile building block for the synthesis of novel, biologically active compounds.[1] These derivatives have garnered significant interest for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities.[1]

While extensive research exists for the broader class of 2-aminobenzothiazole derivatives, specific data on the 2-amino-4,5-dichloro substituted variant is less prevalent in publicly accessible literature. However, the synthesis of various dichloro-2-aminobenzothiazole isomers, including those derived from 3,4-dichloroaniline, has been described.[3] This guide will, therefore, explore the significant biological activities reported for structurally related halogenated and other substituted 2-aminobenzothiazole derivatives. This information provides a strong predictive framework for the potential therapeutic applications of the 2-amino-4,5-dichlorobenzothiazole core structure.

Anticancer Activity

The most extensively studied biological activity of 2-aminobenzothiazole derivatives is their potential as anticancer agents.[1][4] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of the lung, breast, colon, and prostate.[1][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[5] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[5][6][7][8] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis (programmed cell death).[5][8]

Other Kinase Targets: Beyond the PI3K/Akt pathway, various derivatives have shown inhibitory activity against other crucial cancer-related kinases, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Key in angiogenesis (the formation of new blood vessels that tumors need to grow).

-

EGFR (Epidermal Growth Factor Receptor): Often overexpressed in solid tumors, driving cell proliferation.[4]

-

CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression.[4]

Quantitative Anticancer Activity Data

The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound Series | Target Cell Line | Activity (IC50 in µM) | Reference |

| 2-Aminobenzothiazole-piperazine (OMS14) | A549 (Lung) | 22.13 | [1] |

| 2-Aminobenzothiazole-piperazine (OMS14) | MCF-7 (Breast) | 30.01 | [1] |

| 2-Aminobenzothiazole-piperazine (OMS5) | A549 (Lung) | 61.03 | [1] |

| 2-Aminobenzothiazole-piperazine (OMS5) | MCF-7 (Breast) | 49.37 | [1] |

| 4-Phenoxyquinoline derivative (Cmpd 25) | H460 (Lung) | 0.01 | [4] |

| 4-Phenoxyquinoline derivative (Cmpd 25) | MKN-45 (Gastric) | 0.06 | [4] |

| 1,2,4-Triazole fused derivative (Cmpd 40) | MCF-7 (Breast) | 3.17 | [4] |

| 1,2,4-Triazole fused derivative (Cmpd 40) | A549 (Lung) | 3.55 | [4] |

| Phenyl imidazole derivative (Cmpd 15) | Various | 10 |

Note: This table presents a selection of data for various substituted 2-aminobenzothiazole derivatives to illustrate the range of observed potencies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

-

Cell Plating: Seed cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[9][10]

-

Compound Treatment: Prepare serial dilutions of the test compounds (2-aminobenzothiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the compound solvent, e.g., DMSO) and a blank control (medium only).[10]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[10]

-

MTT Addition: Following incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[9]

-

Formazan Formation: Return the plate to the incubator for 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Derivatives of the 2-aminobenzothiazole scaffold have also been evaluated for their antimicrobial properties, demonstrating activity against various strains of bacteria and fungi.[1] This suggests their potential as a foundational structure for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Series | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| N-oxazolyl-/N-thiazolyl-carboxamides | M. tuberculosis H37Ra | 3.13 | [11] |

| 6-chloro-benzothiazole-thiazolidinone | E. coli (resistant) | 250 | [12] |

| 6-chloro-benzothiazole-thiazolidinone | P. aeruginosa | 120 | [12] |

| 6-chloro-benzothiazole-thiazolidinone | S. aureus | 120 | [12] |

| 2-amino-5-arylazothiazole | E. coli | Varies | [13] |

| 2-amino-4-(4-chlorophenyl) thiazole | S. aureus, B. subtilis | Moderate at 100 | [14] |

| 2-amino-4-(4-chlorophenyl) thiazole | C. albicans, C. glabrata | High at 100 | [14] |

Note: This table includes data from various substituted aminothiazole and aminobenzothiazole derivatives to show the spectrum of antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[15][16][17]

-

Reagent Preparation:

-

Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent.[15]

-

Bacterial Inoculum: From a pure 18-24 hour culture on an agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

-

Standardized Inoculum: Dilute the adjusted suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

-

Plate Preparation:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[17]

-

Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the second to last column.[17] The last column serves as a positive (growth) control and receives no compound.

-

-

Inoculation: Inoculate each well (except for a negative/sterility control well) with the standardized bacterial inoculum. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19]

-

Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[18]

Conclusion

While direct biological data for 2-amino-4,5-dichlorobenzothiazole is limited in the reviewed literature, the extensive body of research on the broader class of 2-aminobenzothiazole derivatives provides a compelling case for its therapeutic potential. The scaffold consistently demonstrates significant anticancer activity, primarily through the inhibition of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Furthermore, its demonstrated antibacterial and antifungal properties highlight its potential as a versatile platform for developing novel anti-infective agents. The 4,5-dichloro substitution pattern may influence the compound's lipophilicity, cell permeability, and binding affinity to biological targets, potentially modulating its activity and specificity. Therefore, the synthesis and rigorous biological evaluation of 2-amino-4,5-dichlorobenzothiazole and its derivatives are warranted to fully explore their promise in oncology and infectious disease research.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents | MDPI [mdpi.com]

- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. MIC determination by broth microdilution. [bio-protocol.org]

Reactivity and reaction mechanisms of 2-Amino-4,5-dichlorobenzothiazole

An In-depth Technical Guide on the Reactivity and Reaction Mechanisms of 2-Amino-4,5-dichlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4,5-dichlorobenzothiazole is a halogenated heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an amino group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The primary centers of reactivity are the exocyclic amino group (C2-NH2), the heterocyclic thiazole ring, and the dichlorinated benzene ring. The presence of the electron-donating amino group and the electron-withdrawing chloro substituents modulates the electronic properties and reactivity of the entire molecule. This guide provides a detailed overview of its key reactions, underlying mechanisms, experimental protocols, and quantitative data for the synthesis of its derivatives.

Reactivity of the Exocyclic Amino Group

The amino group at the 2-position is the most nucleophilic and reactive site on the 2-Amino-4,5-dichlorobenzothiazole molecule. It readily participates in a variety of reactions, making it a cornerstone for synthetic derivatization.

Acylation Reactions

The primary amino group can be easily acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N-(4,5-dichlorobenzo[d]thiazol-2-yl)amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme: 2-Amino-4,5-dichlorobenzothiazole + R-COCl → N-(4,5-dichlorobenzo[d]thiazol-2-yl)acetamide + HCl

An analogous procedure for the acylation of 2-aminobenzothiazole involves stirring the starting material with an acid chloride in a suitable solvent like dry benzene with a base such as triethylamine to neutralize the HCl byproduct.

Schiff Base Formation (Imination)

Condensation of the amino group with various aromatic or aliphatic aldehydes and ketones yields Schiff bases (imines). This reaction is typically catalyzed by a few drops of acid and involves the formation of a carbinolamine intermediate followed by dehydration.

Reaction Scheme: 2-Amino-4,5-dichlorobenzothiazole + R-CHO → N-((R)-methylidene)-4,5-dichlorobenzo[d]thiazol-2-amine + H₂O

For the related 2-amino-6-chlorobenzothiazole, Schiff bases have been synthesized by heating with an appropriate aldehyde in absolute ethanol.[1] These imines are valuable intermediates for synthesizing further heterocyclic systems, such as thiazolidinones.[1]

Diazotization and Subsequent Reactions

One of the most powerful transformations of primary aromatic amines is diazotization.[2] Treating 2-Amino-4,5-dichlorobenzothiazole with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻).[3][4]

Reaction Scheme: 2-Amino-4,5-dichlorobenzothiazole + NaNO₂ + 2HCl → 4,5-dichlorobenzo[d]thiazol-2-diazonium chloride + NaCl + 2H₂O

The resulting diazonium salt is a highly versatile intermediate because the diazonium group is an excellent leaving group (N₂ gas). It can be readily displaced by a wide range of nucleophiles, often through copper(I)-catalyzed Sandmeyer reactions, to introduce functionalities that are otherwise difficult to incorporate.[3]

Examples of Subsequent Reactions:

-

Sandmeyer Reaction: Reaction with CuCl, CuBr, or CuCN introduces -Cl, -Br, or -CN groups, respectively.[3]

-

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt (formed with HBF₄) introduces a fluorine atom.[3]

-

Gattermann Reaction: Introduction of halogens using copper powder as a catalyst.

-

Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group.[3]

-

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are significant in the dye industry.[5]

N-Alkylation and N-Arylation

The amino group can undergo nucleophilic substitution with alkyl or aryl halides. For instance, new derivatives of the related 2-amino-5-chlorobenzothiazole have been synthesized through its reaction with ethyl chloroacetate in the presence of potassium hydroxide.[1][6][7][8] This introduces an ester functionality which can be further modified, for example, by reacting with hydrazine hydrate to form a hydrazide.[1][6][7][8]

Reactions Involving the Benzothiazole Ring System

Electrophilic Aromatic Substitution

The benzothiazole ring itself can undergo electrophilic substitution. The position of substitution is directed by the combined effects of the fused thiazole ring and the substituents on the benzene ring. The amino group at C2 is a powerful activating group and directs electrophiles to the ortho and para positions. However, in the benzothiazole system, the position of electrophilic substitution is typically C5 and C7. For 2-aminothiazole, the preferred position for electrophilic substitution is C5.[9] In 2-Amino-4,5-dichlorobenzothiazole, the C4 and C5 positions are blocked. The chloro groups are deactivating and ortho-, para-directing. Therefore, electrophilic substitution would be expected to occur at the C7 position, which is para to the C4-chloro group and meta to the C5-chloro group, although the overall reactivity of the ring is diminished by the two chlorine atoms.

Data Presentation

Table 1: Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives (Analogous Reactions)

| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Ethyl (5-chlorobenzo[d]thiazol-2-ylamino)acetate | 2-amino-5-chlorobenzothiazole, Ethyl chloroacetate, KOH | Ethanol | Reflux, 5 hrs | - | [6],[1] |

| 2-((5-chlorobenzo[d]thiazol-2-ylamino)acetyl)hydrazine | Ethyl (5-chlorobenzo[d]thiazol-2-ylamino)acetate, Hydrazine hydrate | Ethanol | Reflux | - | [6],[1] |

| 1-(4-bromophenyl)-N-(5-chlorobenzo[d]thiazol-2-yl)methanimine | 2-amino-5-chlorobenzothiazole, 4-bromobenzaldehyde | Ethanol | Reflux, 6 hrs | - | [1] |

| 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one | Schiff Base from above, Mercaptoacetic acid | Dry Benzene | Reflux | - | [1] |

| N-(4-phenyl-5-(4-acetylphenylazo)thiazol-2-yl)-2-chloroacetamide | 2-amino-5-arylazothiazole, 2-Chloroacetyl chloride, Triethylamine | DMF | Stir, 4 hrs, 25-30°C | 62% | [10] |

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation (Imination)

(Based on the synthesis of derivatives of 2-amino-6-chlorobenzothiazole[1])

-

Dissolve 2-Amino-4,5-dichlorobenzothiazole (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a condenser.

-

Add the desired aromatic or aliphatic aldehyde (1 equivalent) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux and maintain for 5-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction (e.g., Chlorination)

(Based on general procedures for diazotization of aromatic amines[3])

Step A: Diazotization

-

Suspend 2-Amino-4,5-dichlorobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Dissolve sodium nitrite (NaNO₂) (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

Step B: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step A to the cold CuCl solution with vigorous stirring.

-

Observe for the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Heat the mixture on a water bath to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2,4,5-trichlorobenzothiazole.

-

Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Synthetic pathways for derivatizing 2-Amino-4,5-dichlorobenzothiazole.

Caption: Mechanism of diazotization and subsequent Sandmeyer reaction.

Caption: Mechanism of acid-catalyzed Schiff base (imine) formation.

References

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. Diazotisation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminobenzothiazole

For Immediate Release

A cornerstone of modern medicinal chemistry and drug development, the 2-aminobenzothiazole scaffold is a privileged structure found in a multitude of pharmacologically active agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical overview, comparative analysis of synthetic methodologies, and detailed experimental protocols for the synthesis of this vital heterocyclic compound.

Executive Summary

The journey of 2-aminobenzothiazole from its early discovery to its current prominence is a story of evolving chemical synthesis. This guide traces the historical milestones, from the pioneering work on benzothiazoles by August Wilhelm von Hofmann in the late 19th century to the establishment of classical named reactions like the Hugerschoff and Jacobson syntheses. It further explores the advent of modern, more efficient catalytic methods. Quantitative data for key synthetic routes are presented for direct comparison, and detailed, step-by-step experimental protocols for seminal methods are provided to enable practical application. Visual diagrams of historical progression and experimental workflows are included to facilitate a deeper understanding of the core concepts.

A Journey Through Time: The Discovery and Evolution of Synthesis

The history of benzothiazole chemistry begins with August Wilhelm von Hofmann in 1879 . While not the first synthesis of 2-aminobenzothiazole itself, Hofmann's work on the synthesis of 2-substituted benzothiazoles, such as 2-phenylbenzothiazole, laid the fundamental groundwork for the field.

The first targeted and named synthesis for 2-aminobenzothiazoles was introduced by Arthur Hugerschoff in 1901 . The Hugerschoff reaction involves the oxidative cyclization of arylthioureas with bromine, a method that became a classical approach for accessing this scaffold.

Shortly thereafter, another significant pathway emerged, often referred to as a Jacobson-like synthesis . This method involves the direct reaction of anilines with potassium thiocyanate in the presence of bromine and acetic acid. This one-pot approach provided a more direct route from readily available starting materials.